molecular formula C14H11FN2O B13876669 6-(4-Fluorophenoxy)-3-methyl-1h-indazole CAS No. 1055974-02-1

6-(4-Fluorophenoxy)-3-methyl-1h-indazole

Cat. No.: B13876669
CAS No.: 1055974-02-1
M. Wt: 242.25 g/mol
InChI Key: TVJNKBMLRRVOLO-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)-3-methyl-1h-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a fluorophenoxy group and a methyl group on the indazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenoxy)-3-methyl-1h-indazole typically involves the reaction of 4-fluorophenol with 3-methyl-1h-indazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the fluorine atom is replaced by the indazole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenoxy)-3-methyl-1h-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Fluorophenoxy)-3-methyl-1h-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)-3-methyl-1h-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)benzoic acid
  • 2-Fluoro-6-(4-fluorophenoxy)benzonitrile
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

6-(4-Fluorophenoxy)-3-methyl-1h-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1055974-02-1

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

6-(4-fluorophenoxy)-3-methyl-2H-indazole

InChI

InChI=1S/C14H11FN2O/c1-9-13-7-6-12(8-14(13)17-16-9)18-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,16,17)

InChI Key

TVJNKBMLRRVOLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)OC3=CC=C(C=C3)F

Origin of Product

United States

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